molecular formula C13H15NO4 B1411082 1-[3-(Methoxycarbonyl)benzyl]-azetidine-3-carboxylic acid CAS No. 1984062-83-0

1-[3-(Methoxycarbonyl)benzyl]-azetidine-3-carboxylic acid

Cat. No.: B1411082
CAS No.: 1984062-83-0
M. Wt: 249.26 g/mol
InChI Key: BRZLSYRPFMQFGO-UHFFFAOYSA-N
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Description

1-[3-(Methoxycarbonyl)benzyl]-azetidine-3-carboxylic acid is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties. This compound features a benzyl group substituted with a methoxycarbonyl group at the 3-position and a carboxylic acid group at the 3-position of the azetidine ring.

Preparation Methods

The synthesis of 1-[3-(Methoxycarbonyl)benzyl]-azetidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-(methoxycarbonyl)benzylamine with azetidine-3-carboxylic acid under appropriate reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or ethanol, and may be catalyzed by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-(Methoxycarbonyl)benzyl]-azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The benzyl group can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions, leading to the formation of substituted products.

    Hydrolysis: The ester group (methoxycarbonyl) can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and specific oxidizing or reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(Methoxycarbonyl)benzyl]-azetidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its strained ring structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug discovery and development. Its unique structure and reactivity make it a candidate for the design of novel pharmaceuticals.

    Industry: The compound is used in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-[3-(Methoxycarbonyl)benzyl]-azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s strained ring structure and functional groups allow it to interact with enzymes, receptors, and other biomolecules. These interactions can lead to the modulation of biological pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[3-(Methoxycarbonyl)benzyl]-azetidine-3-carboxylic acid can be compared with other similar compounds, such as:

    Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group at the 2-position. It is known for its role as a proline analog and its use in peptide synthesis.

    3-Benzylazetidine: A compound with a benzyl group at the 3-position of the azetidine ring. It is used as an intermediate in organic synthesis and has different reactivity compared to this compound.

    N-Methylazetidine: An azetidine derivative with a methyl group on the nitrogen atom. It is studied for its potential biological activities and its use in the synthesis of pharmaceuticals.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which impart distinct reactivity and properties compared to other azetidine derivatives.

Properties

IUPAC Name

1-[(3-methoxycarbonylphenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-18-13(17)10-4-2-3-9(5-10)6-14-7-11(8-14)12(15)16/h2-5,11H,6-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZLSYRPFMQFGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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